1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
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Overview
Description
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an aniline derivative, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Aniline Derivative Preparation: The 3,4-dimethylaniline can be synthesized through nitration of toluene followed by reduction.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the piperidine, aniline, and pyrazole moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Pharmacology: The compound can be studied for its interactions with various receptors and enzymes.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Known for its potential as an NLRP3 inhibitor.
3-(3-(Piperidin-1-yl)propyl)indoles: Used as selective human 5-HT1D receptor ligands.
Uniqueness
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-15-7-8-19(12-16(15)2)22-20-6-5-10-24(14-20)21(26)9-11-25-18(4)13-17(3)23-25/h7-8,12-13,20,22H,5-6,9-11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWJSHOKIQJXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCN3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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